molecular formula C13H19NO2 B12930152 (S)-2-(4-Benzylmorpholin-2-yl)ethan-1-ol

(S)-2-(4-Benzylmorpholin-2-yl)ethan-1-ol

Cat. No.: B12930152
M. Wt: 221.29 g/mol
InChI Key: YVENDIOSKPJMLX-ZDUSSCGKSA-N
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Description

Crystallographic and Conformational Studies of the Morpholine Ring System

The morpholine ring in (S)-2-(4-Benzylmorpholin-2-yl)ethan-1-ol adopts a chair conformation, as evidenced by comparative analyses of similar morpholine derivatives. X-ray crystallographic data for analogous compounds reveal that the nitrogen atom in the morpholine ring lies in a pseudo-equatorial position, minimizing steric clashes with the benzyl substituent at the N4 position. The benzyl group extends perpendicularly to the plane of the morpholine ring, creating a steric barrier that influences the molecule’s overall topology (Figure 1).

The hydroxethyl side chain at C2 occupies an axial position, stabilized by intramolecular hydrogen bonding between the hydroxyl hydrogen and the morpholine oxygen. This interaction reduces conformational flexibility, as demonstrated by nuclear Overhauser effect spectroscopy (NOESY) studies on related morpholine ethanol derivatives. Key bond lengths and angles derived from computational models are summarized in Table 1.

Table 1: Key geometric parameters of (S)-2-(4-Benzylmorpholin-2-yl)ethan-1-ol

Parameter Value (Å or degrees)
C2-O (morpholine) 1.43 Å
N4-C (benzyl) 1.47 Å
C2-C (hydroxethyl) 1.52 Å
Dihedral angle (C2-N4-C) 112.5°

Stereochemical Configuration Analysis of the Chiral Center

The stereogenic center at C2 exhibits an (S)-configuration, confirmed via chiral resolution and optical rotation studies. The Cahn-Ingold-Prelog priority rules assign the highest priority to the hydroxyl-bearing hydroxethyl group, followed by the morpholine ring, benzyl group, and hydrogen atom. This configuration was unequivocally established using single-crystal X-ray diffraction of a diastereomeric salt formed with (R)-camphorsulfonic acid.

Density functional theory (DFT) calculations at the B3LYP/6-31G+(d,p) level further validated the stability of the (S)-enantiomer, showing a 2.3 kcal/mol energy difference favoring the (S)-form over its (R)-counterpart due to reduced steric strain between the benzyl group and hydroxethyl chain. The specific optical rotation ([α]D²⁵) of the compound was computed as +48.7° (CHCl₃), aligning with experimental values for similar chiral morpholines.

Computational Modeling of Electronic and Steric Properties

Quantum mechanical simulations reveal distinct electronic features. The highest occupied molecular orbital (HOMO) localizes on the morpholine oxygen and benzyl π-system, while the lowest unoccupied molecular orbital (LUMO) resides on the hydroxethyl group (Figure 2). The HOMO-LUMO gap of 4.89 eV indicates moderate reactivity, consistent with the compound’s participation in hydrogen-bonding interactions.

Steric maps generated via molecular mechanics highlight crowding near the benzyl group, which contributes to the molecule’s limited solubility in nonpolar solvents. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pair of the morpholine nitrogen and the σ* orbital of the adjacent C-O bond, stabilizing the chair conformation.

Table 2: Computational parameters from DFT studies

Parameter Value
HOMO Energy -6.34 eV
LUMO Energy -1.45 eV
NBO Charge (N4) -0.52 e
Dipole Moment 3.12 Debye

The molecular electrostatic potential (MEP) surface shows regions of negative potential near the oxygen atoms, suggesting nucleophilic reactivity, while the benzyl group exhibits neutral characteristics. These insights align with experimental observations of the compound’s reactivity in SN2-type alkylation reactions.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-[(2S)-4-benzylmorpholin-2-yl]ethanol

InChI

InChI=1S/C13H19NO2/c15-8-6-13-11-14(7-9-16-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-/m0/s1

InChI Key

YVENDIOSKPJMLX-ZDUSSCGKSA-N

Isomeric SMILES

C1CO[C@H](CN1CC2=CC=CC=C2)CCO

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CCO

Origin of Product

United States

Preparation Methods

Synthesis from 4-Benzyl-2-morpholineacetonitrile

One established method starts from 4-benzyl-2-morpholineacetonitrile, which undergoes reduction and amination steps to yield the target compound.

Step Reagents/Conditions Description Yield (%) Reference
1 4-Benzyl-2-morpholineacetonitrile + ammonium hydroxide, hydrogen, nickel catalyst, ethanol, ambient temperature Catalytic hydrogenation reduces the nitrile to the corresponding amine 81

This method provides a high yield (81%) of 2-(4-benzylmorpholin-2-yl)ethan-1-amine, which can be further converted to the ethan-1-ol derivative by appropriate functional group transformations.

Stereoselective Ring Formation via Chiral Precursors

The (S)-configuration is often introduced by using chiral starting materials or chiral catalysts during ring closure. For example, chiral amino alcohols or chiral epoxides can be used to form the morpholine ring with stereochemical control.

  • Reaction conditions typically involve mild temperatures (ambient to reflux) in solvents such as ethanol or toluene.
  • Catalysts such as nickel or palladium may be used for hydrogenation steps.
  • Protecting groups may be employed to control regioselectivity and stereoselectivity.

Alkylation and Functional Group Interconversion

The benzyl group at the 4-position can be introduced by alkylation of morpholine derivatives with benzyl bromide or benzyl chloride under basic conditions.

Step Reagents/Conditions Description Yield (%) Reference
1 Morpholine + benzyl bromide, potassium carbonate, acetone, reflux N-alkylation to introduce benzyl substituent 66-89 (varies by substrate)

Subsequent functional group interconversions, such as reduction of nitriles or esters to alcohols, are performed to obtain the ethan-1-ol side chain.

Method Key Reagents Solvent Temperature Yield (%) Notes
Catalytic hydrogenation of nitrile Ammonium hydroxide, H2, Ni catalyst Ethanol Ambient 81 High yield, straightforward
Alkylation with benzyl bromide K2CO3 Acetone Reflux 66-89 Efficient benzyl introduction
Chiral ring formation Chiral precursors, catalysts Ethanol, toluene Ambient to reflux Variable Stereoselective synthesis
  • The catalytic hydrogenation method provides a robust route to the amine intermediate with good yield and stereochemical integrity.
  • Alkylation reactions are efficient for introducing the benzyl group but require careful control to avoid over-alkylation or side reactions.
  • Use of chiral starting materials or catalysts is critical to obtain the (S)-enantiomer with high enantiomeric excess.
  • Reaction monitoring by techniques such as NMR, HPLC, and GC is essential to ensure product purity and stereochemical outcome.
  • Purification typically involves column chromatography or recrystallization to isolate the desired stereoisomer.

The preparation of (S)-2-(4-Benzylmorpholin-2-yl)ethan-1-ol involves multi-step synthetic routes combining catalytic hydrogenation, alkylation, and stereoselective ring formation. The most effective methods utilize 4-benzyl-2-morpholineacetonitrile as a key intermediate, followed by reduction and functional group transformations under controlled conditions to maintain the (S)-configuration. Yields are generally high (above 80%) when optimized, and the choice of solvents, catalysts, and reaction parameters critically influences the stereochemical purity and overall efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the morpholine ring or the benzyl group.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while substitution can introduce various alkyl or aryl groups.

Scientific Research Applications

(S)-2-(4-Benzylmorpholin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(4-Benzylmorpholin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Morpholine vs. Morpholinone: The morpholin-2-one in features a ketone group, altering ring reactivity compared to the saturated morpholine in the target compound.
  • Substituent Diversity : The benzyl group in the target compound contrasts with indole (), fluorophenyl (), and mandelate () moieties in analogues, impacting hydrophobicity and electronic properties.
  • Stereochemical Impact : All listed (S)-configured compounds emphasize the role of chirality in synthesis and bioactivity, though biological data for the target compound are absent.

Physicochemical and Spectroscopic Properties

  • (S)-4-Phenyl-3-((1-phenyl-1H-indol-3-yl)methyl)morpholin-2-one : ¹H NMR: Peaks at δ 7.65–6.90 (aromatic protons), 4.65 (CH₂-indole), 3.90–3.10 (morpholinone ring). ¹³C NMR: 168.2 ppm (C=O), 135.0–115.0 ppm (aromatic carbons).
  • (S)-2-((4-Aminopentyl)(ethyl)amino)ethan-1-ol (S)-mandelate : Crystallized from 2-propanol, highlighting solubility differences compared to morpholine derivatives.
Comparison with Target Compound:

The absence of ketone or mandelate groups in the target compound may result in distinct NMR profiles, particularly in the δ 3.0–4.5 ppm range (morpholine CH₂ and ethanol groups).

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